(±)-trans-p-Menthane-3,8-diol (±)-trans-p-Menthane-3,8-diol 1beta,3beta,4alpha-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3alpha,4beta-p-menthane-3,8-diol.
Brand Name: Vulcanchem
CAS No.: 3564-98-5
VCID: VC0013437
InChI: InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
SMILES: CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

(±)-trans-p-Menthane-3,8-diol

CAS No.: 3564-98-5

Pheromone

VCID: VC0013437

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

Purity: 93-95%

(±)-trans-p-Menthane-3,8-diol - 3564-98-5

CAS No. 3564-98-5
Product Name (±)-trans-p-Menthane-3,8-diol
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Standard InChIKey LMXFTMYMHGYJEI-IWSPIJDZSA-N
Isomeric SMILES C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O
SMILES CC1CCC(C(C1)O)C(C)(C)O
Canonical SMILES CC1CCC(C(C1)O)C(C)(C)O
Description 1beta,3beta,4alpha-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3alpha,4beta-p-menthane-3,8-diol.
Purity 93-95%
Synonyms (1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol;PARA-, MENTHANE-3,8-DIOL; TRANS-P-MENTHANE-3,8-DIOL;;
PubChem Compound 19100
Last Modified Nov 11 2021
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